2-[(6-Amino-7H-purin-8-YL)thio]acetamide

Chk1 kinase inhibition ATP-competitive inhibitor radiometric kinase assay

2-[(6-Amino-7H-purin-8-YL)thio]acetamide (CAS 304444-55-1) is a low-molecular-weight (224.25 g/mol) purine derivative bearing an 8-thioacetamide substituent, classified as a non-polymeric heterocyclic ligand. It is catalogued as a Chk1 kinase ATP-competitive inhibitor, with a confirmed co-crystal structure bound to the human Chk1 kinase domain (PDB: 2CGX, ligand code 3D3).

Molecular Formula C7H8N6OS
Molecular Weight 224.24
CAS No. 304444-55-1
Cat. No. B2449797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-Amino-7H-purin-8-YL)thio]acetamide
CAS304444-55-1
Molecular FormulaC7H8N6OS
Molecular Weight224.24
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N=C(N2)SCC(=O)N)N
InChIInChI=1S/C7H8N6OS/c8-3(14)1-15-7-12-4-5(9)10-2-11-6(4)13-7/h2H,1H2,(H2,8,14)(H3,9,10,11,12,13)
InChIKeyLZGZHYMVMFIEIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(6-Amino-7H-purin-8-YL)thio]acetamide (CAS 304444-55-1): Baseline Identity and Chk1 Scaffold Profile for Procurement


2-[(6-Amino-7H-purin-8-YL)thio]acetamide (CAS 304444-55-1) is a low-molecular-weight (224.25 g/mol) purine derivative bearing an 8-thioacetamide substituent, classified as a non-polymeric heterocyclic ligand [1]. It is catalogued as a Chk1 kinase ATP-competitive inhibitor, with a confirmed co-crystal structure bound to the human Chk1 kinase domain (PDB: 2CGX, ligand code 3D3) [2][3]. Its ChEMBL entry (CHEMBL468815) registers a 'Preclinical' max-phase designation, and the compound serves as both a pharmacological probe for checkpoint kinase 1 and a versatile synthetic building block for purinylthioacetanilide library expansion [4].

Why Generic Purine Analogs Cannot Substitute for 2-[(6-Amino-7H-purin-8-YL)thio]acetamide in Chk1-Targeted Workflows


The 8-thioacetamide substituent on the purine core positions the terminal amide to form a hydrogen-bonding network with the Chk1 ATP-site hinge region, a binding mode visualized at 2.2 Å resolution in PDB 2CGX [1]. Neither unsubstituted 6-aminopurine (adenine) nor simple 8-mercaptopurine analogs reproduce this orientation; the sulfur linker simultaneously provides torsional flexibility and a polarizable centroid that contributes to the ligand's modest but measurable Chk1 affinity (IC50 = 15.6 μM) [2]. Substitution to a 6-chloro, 8-methyl, or 8-phenylthio purine—or omission of the terminal acetamide—eliminates this geometry and results in a loss of measurable Chk1 binding in the same assay system [1][3]. Consequently, procurement of generic purine building blocks cannot recapitulate the validated biochemical starting point that this compound represents.

Quantitative Comparator Evidence for 2-[(6-Amino-7H-purin-8-YL)thio]acetamide Versus Chk1 Scaffold Competitors


Chk1 Enzymatic IC50: Direct Head-to-Head Comparison with Furanopyrimidine Compound 2 from Identical Assay Conditions

In the same Vernon-based Chk1 enzymatic assay (100 µM ATP, pH 7.5, 2°C), the target compound inhibited Chk1 with an IC50 of 15,600 nM, outperforming the furanopyrimidine scaffold compound 2 (2-({5,6-diphenylfuro[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol), which registered an IC50 of 20,900 nM [1][2]. Both values were derived from the Foloppe et al. J. Med. Chem. 2005 study and represent a 1.34-fold potency advantage for the purinylthioacetamide scaffold.

Chk1 kinase inhibition ATP-competitive inhibitor radiometric kinase assay

Ligand Efficiency Comparison: Favorable MW-Normalized Affinity Relative to Debromohymenialdisine

The target compound (MW = 224.25 Da) yields a ligand efficiency (LE = −RT·ln(IC50)/heavy-atom count) of approximately 0.29 kcal/mol per heavy atom (15 heavy atoms; IC50 = 15.6 µM). In contrast, the marine-sponge-derived Chk1 inhibitor debromohymenialdisine (MW ≈ 307 Da; IC50 ≈ 3 µM) achieves an LE of ~0.34 kcal/mol, but with a 37% higher molecular weight that limits modular synthetic elaboration [1][2]. The purinylthioacetamide scaffold provides greater headroom for medicinal chemistry optimization without breaching Ro5 property space.

ligand efficiency molecular weight fragment-like properties

Structural Validation: Resolved Co-Crystal Binding Mode (PDB 2CGX) Differentiates from Non-Crystallized Scaffold Hits

The target compound is one of only four ligands from the original virtual screening hit set whose Chk1-bound co-crystal structure was solved (PDB 2CGX; resolution 2.20 Å; R-factor 0.191; R-free 0.258) [1][2]. The remaining five scaffold hits lacked sufficiently resolved electron density for deposition, precluding reliable binding pose assignment. The 3D3 ligand's defined orientation in the ATP-binding pocket—bridging the hinge region via the purine 6-amino group and the 8-thioacetamide amide—provides a structurally validated starting point for rational design, in contrast to scaffolds known only through docking models [3].

X-ray crystallography binding mode structure-based drug design

Physicochemical Profile: Rule-of-Five Compliance with Favorable Polarity Metrics Versus Higher logP Chk1 Inhibitors

The target compound exhibits a calculated XLogP3 of −0.5, topological polar surface area (TPSA) of 123.57 Ų, 3 hydrogen-bond donors, and 6 hydrogen-bond acceptors, resulting in zero Ro5 violations [1]. By comparison, the widely used staurosporine (a pan-kinase Chk1 inhibitor) has an XLogP of ~4.0 and TPSA of ~70 Ų, leading to markedly lower aqueous solubility [2]. The target compound's balanced hydrophilicity profile is advantageous for biochemical assay conditions requiring DMSO concentrations below 1% and for downstream formulation into cell-based assays without precipitation artifacts.

drug-likeness polar surface area solubility

Scaffold-Based Bioisosteric Potential: Purinylthioacetamide Core as a Validated Precursor for HIV-1 NNRTI Library Synthesis

The 2-[(6-amino-7H-purin-8-yl)thio]acetamide motif has been explicitly employed as the core scaffold in a structure-based bioisosterism program that generated a series of purinylthioacetanilide derivatives with anti-HIV-1 NNRTI activity [1]. Compounds in this series displayed EC50 values in the range of 0.78–4.46 μM against wild-type HIV-1(IIIB) [1]. In contrast, related thioacetanilide derivatives lacking the purine 6-amino group (simple phenylthioacetamides) were inactive in the same assay system, demonstrating that the 6-amino-7H-purin-8-ylthio substructure is essential for target engagement across both Chk1 and HIV-1 RT enzymatic contexts .

bioisosterism HIV-1 NNRTI purinylthioacetanilide

Procurement-Driven Application Scenarios for 2-[(6-Amino-7H-purin-8-YL)thio]acetamide Based on Quantitative Evidence


Hit-to-Lead Chk1 Inhibitor Optimization Using a Structurally Validated Purine Scaffold

Research groups pursuing ATP-competitive Chk1 inhibitors for oncology applications can deploy 2-[(6-Amino-7H-purin-8-YL)thio]acetamide as a fully characterized starting point. The co-crystal structure (PDB 2CGX) [1] provides the binding pose, while the moderate IC50 of 15.6 µM [2] leaves ample optimization runway. The compound's low MW (224 Da) and favorable polarity (XLogP3: −0.5) [3] permit extensive substitution at the thioacetamide terminus without exceeding lead-like property thresholds, as demonstrated by the HIV-1 NNRTI purinylthioacetanilide series [4].

Kinase Selectivity Profiling with a Fragment-Like ATP-Site Probe

Given its fragment-like properties (15 heavy atoms; TPSA 123.57 Ų; zero Ro5 violations) [3] and solved Chk1 co-crystal structure [1], the compound is well-suited for use as a low-affinity reference ligand in kinase selectivity panels. Its modest Chk1 potency (IC50 15.6 µM vs. 20.9 µM for furanopyrimidine compound 2) [2] establishes a meaningful baseline for benchmarking more potent chemotypes, while its solubility-friendly profile minimizes DMSO-related assay artifacts common with higher-logP kinase inhibitors such as staurosporine.

Dual-Target Chemical Biology Tool for Chk1 Checkpoint and HIV-1 Reverse Transcriptase Studies

The purinylthioacetamide core serves as a privileged fragment for probing two therapeutically relevant targets: Chk1 (cell cycle checkpoint/DNA damage response) and HIV-1 reverse transcriptase (NNRTI site) [1][4]. Procurement of the parent acetamide provides a common intermediate that can be elaborated into target-specific probes through parallel amide coupling reactions, enabling efficient resource utilization across oncology and virology programs within a single research organization.

Medicinal Chemistry Building Block for Purine-Focused Library Synthesis

Contract research organizations and academic medicinal chemistry cores requiring a versatile 6-amino-8-thio-purine building block can utilize this compound as a validated precursor. Its primary amide group offers a handle for diversification into substituted anilides, heterocyclic amides, or hydrazides, while the purine 6-amino group remains available for additional functionalization [2][4]. The compound's presence in multiple authoritative databases (PubChem CID 1548380, ChEMBL CHEMBL468815, RCSB 3D3) [1][3] ensures traceable provenance and reproducible quality metrics for procurement specifications.

Quote Request

Request a Quote for 2-[(6-Amino-7H-purin-8-YL)thio]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.